

3-Hydroxy-2,2,4-trimethylpentanoic acid structural isomers

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Compound of Interest

Compound Name:	3-Hydroxy-2,2,4-trimethylpentanoic acid
CAS No.:	35763-45-2
Cat. No.:	B047877

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Abstract

3-Hydroxy-2,2,4-trimethylpentanoic acid, a chiral carboxylic acid with the molecular formula $C_8H_{16}O_3$, presents a significant analytical challenge due to the vast number of its structural isomers. The precise identification and differentiation of these isomers are critical in drug development, metabolomics, and chemical synthesis, as subtle structural variations can lead to profound differences in pharmacological activity, toxicity, and physicochemical properties. This guide provides a comprehensive overview of the structural isomers of **3-Hydroxy-2,2,4-trimethylpentanoic acid**, detailing their classification and presenting a systematic approach to their analytical differentiation using state-of-the-art techniques. We delve into the principles and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods, offering field-proven insights to guide researchers in this complex analytical landscape.

Introduction: The Critical Role of Isomer Analysis

In the realm of drug development and metabolic research, the unequivocal identification of molecular structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different biological activities. The case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. While **3-Hydroxy-2,2,4-trimethylpentanoic acid** and its isomers are not as infamous, the principle remains the same: a thorough understanding of the isomeric landscape is essential for safety, efficacy, and intellectual property.

This guide focuses on the structural isomers of **3-Hydroxy-2,2,4-trimethylpentanoic acid** (CAS 35763-45-2)[1], a molecule with a molecular weight of 160.21 g/mol [2]. The inherent complexity arises from the potential for variations in the carbon skeleton (chain isomerism) and the different possible locations of the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups (positional isomerism).

Classification of C₈H₁₆O₃ Hydroxy Carboxylic Acid Structural Isomers

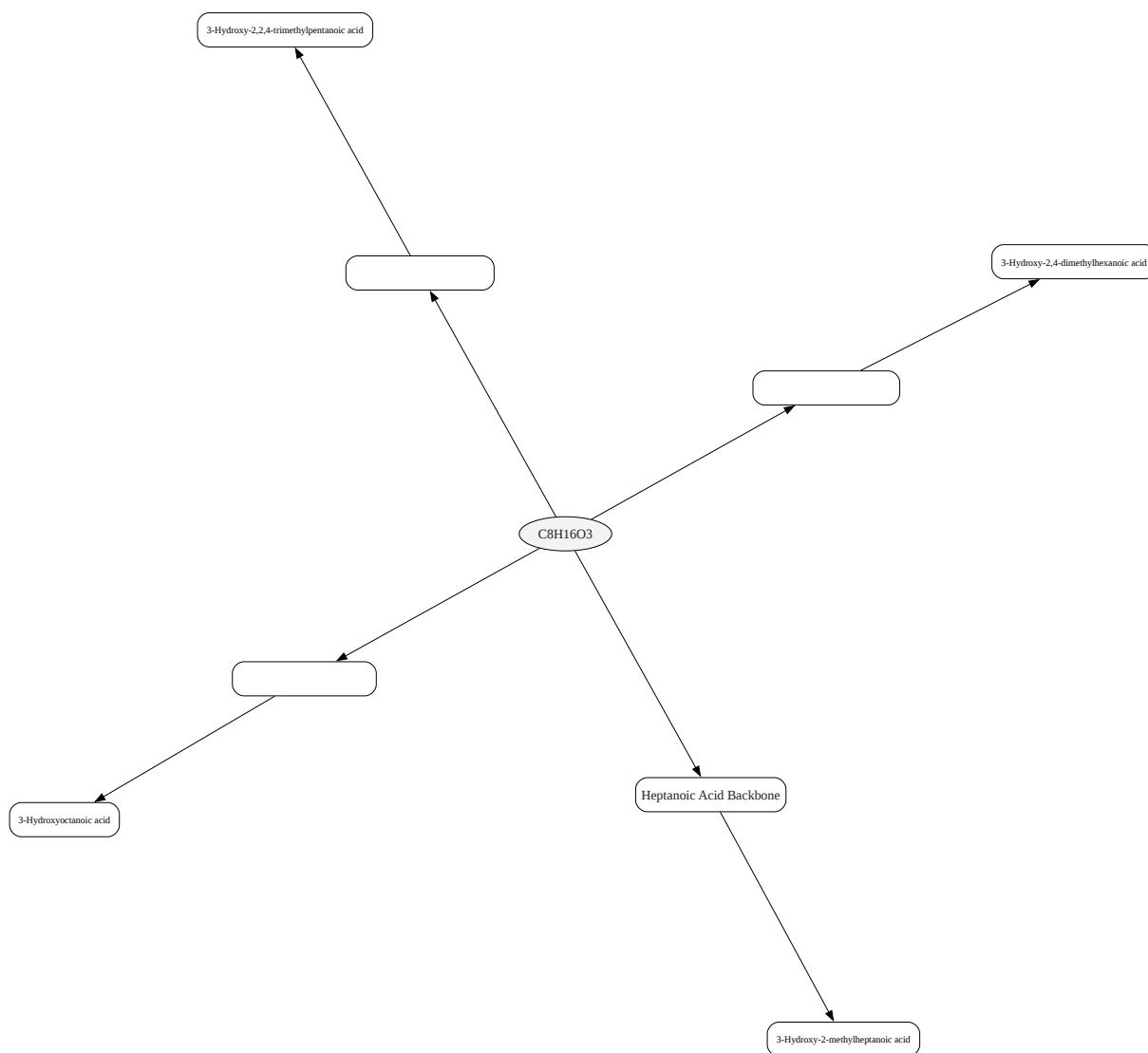
The structural isomers of **3-Hydroxy-2,2,4-trimethylpentanoic acid** can be systematically categorized based on their carbon backbone. For the C₈ skeleton, we can consider parent alkanes from octane down to butane with various methyl and ethyl substitutions. This systematic approach allows for a comprehensive exploration of the isomeric possibilities.

Table 1: Representative Structural Isomers of C₈H₁₆O₃ Hydroxy Carboxylic Acids

Carbon Skeleton	Isomer Name	Structure
Pentanoic Acid	3-Hydroxy-2,2,4-trimethylpentanoic acid	<chem>CC(C)C(O)C(C)(C)C(=O)O</chem>
2-Hydroxy-3,3,4-trimethylpentanoic acid	<chem>CC(C)C(C)(C)C(O)C(=O)O</chem>	
4-Hydroxy-2,2,3-trimethylpentanoic acid	<chem>CC(C(O))C(C)C(C)(C)C(=O)O</chem>	
5-Hydroxy-2,2,3-trimethylpentanoic acid	<chem>HOCC(C)C(C)C(C)(C)C(=O)O</chem>	
3-Hydroxy-2,3,4-trimethylpentanoic acid	<chem>CC(C)C(C)(O)C(C)C(=O)O</chem>	
Hexanoic Acid	3-Hydroxy-2,2-dimethylhexanoic acid	<chem>CCCC(C(C)(C)C(=O)O)O</chem>
3-Hydroxy-2,4-dimethylhexanoic acid[3]	<chem>CCC(C)C(O)C(C)C(=O)O</chem>	
3-Hydroxy-3,5-dimethylhexanoic acid[4]	<chem>CC(C)CC(C)(O)CC(=O)O</chem>	
4-Hydroxy-2,2-dimethylhexanoic acid	<chem>CCC(O)CC(C)(C)C(=O)O</chem>	
5-Hydroxy-2,2-dimethylhexanoic acid	<chem>CC(O)CCC(C)(C)C(=O)O</chem>	
2-Ethyl-3-hydroxyhexanoic acid[1]	<chem>CCCC(O)C(CC)C(=O)O</chem>	
Heptanoic Acid	3-Hydroxy-2-methylheptanoic acid	<chem>CCCCCC(O)C(C)C(=O)O</chem>
4-Hydroxy-2-methylheptanoic acid	<chem>CCCC(O)CC(C)C(=O)O</chem>	
5-Hydroxy-2-methylheptanoic acid	<chem>CCC(O)CCC(C)C(=O)O</chem>	

6-Hydroxy-2-methylheptanoic acid	<chem>CC(O)CCCC(C)C(=O)O</chem>	
Octanoic Acid	2-Hydroxyoctanoic acid	<chem>CCCCCCC(O)C(=O)O</chem>
3-Hydroxyoctanoic acid	<chem>CCCC(O)CC(=O)O</chem>	
4-Hydroxyoctanoic acid	<chem>CCCC(O)CCC(=O)O</chem>	
5-Hydroxyoctanoic acid	<chem>CCC(O)CCCC(=O)O</chem>	
6-Hydroxyoctanoic acid	<chem>CC(O)CCCCC(=O)O</chem>	
7-Hydroxyoctanoic acid	<chem>C(O)CCCCC(=O)O</chem>	
8-Hydroxyoctanoic acid	<chem>C(O)CCCCC(=O)O</chem>	

This table presents a selection of possible isomers to illustrate the structural diversity and is not exhaustive.



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Figure 1: Isomer Classification by Carbon Backbone

Analytical Strategies for Isomer Differentiation

A multi-pronged analytical approach is essential for the unambiguous identification of a specific structural isomer. The following sections detail the application of key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. Both ^1H and ^{13}C NMR provide a wealth of information about the chemical environment of each atom.

Expertise & Experience: The key to distinguishing isomers with NMR lies in a detailed analysis of chemical shifts, coupling constants (J-coupling), and for more complex cases, two-dimensional (2D) NMR experiments.

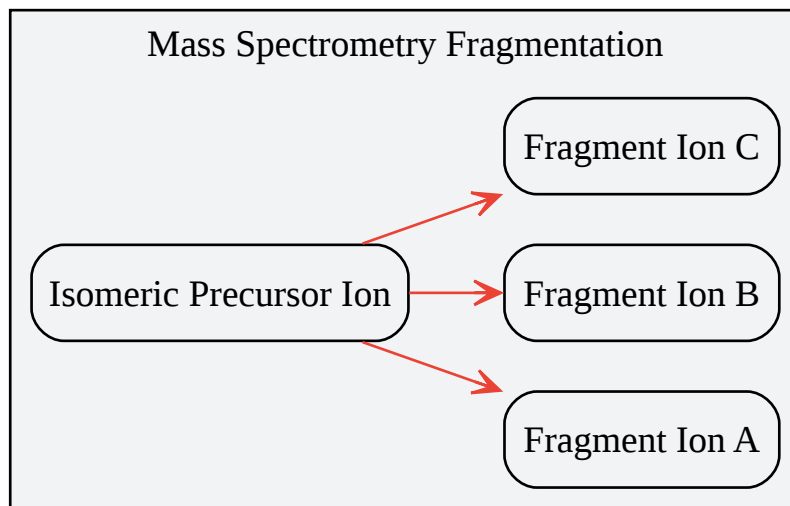
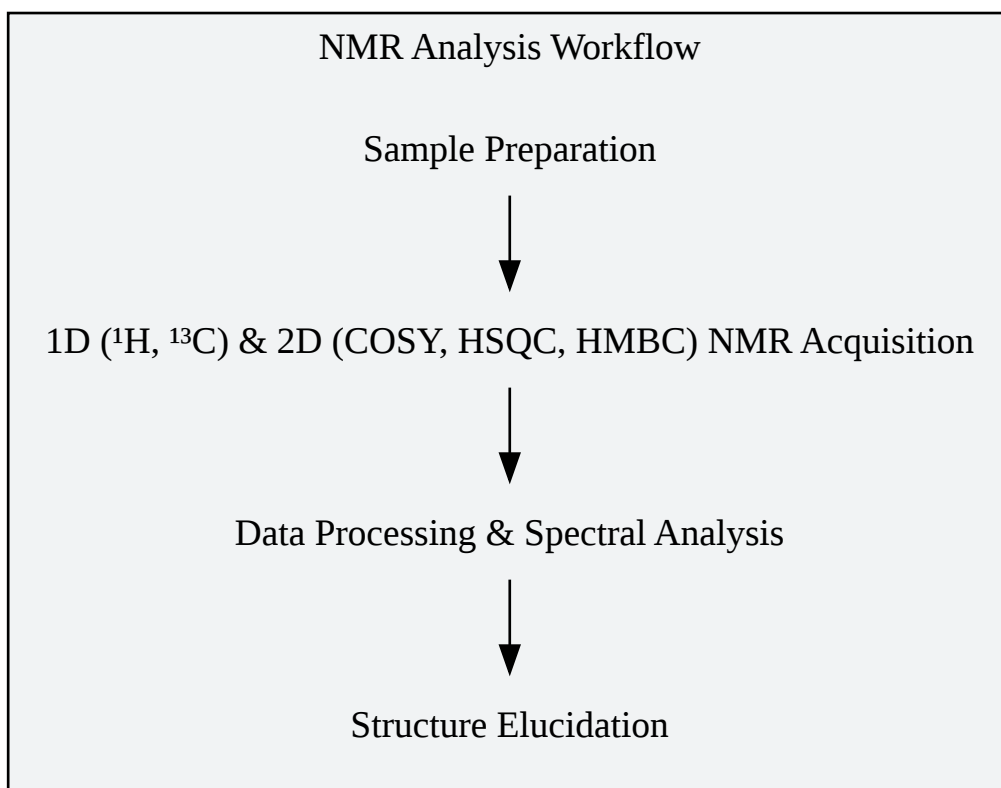
- ^1H NMR: The chemical shift of protons is highly sensitive to their local electronic environment. For instance, protons on a carbon bearing a hydroxyl group will have a characteristic downfield shift. The degree of branching and the proximity to the electron-withdrawing carboxylic acid group will further influence these shifts. Spin-spin coupling provides information about the connectivity of protons. For example, a proton adjacent to a CH group will appear as a doublet, a CH_2 group as a triplet, and so on. The complexity of the splitting patterns in the branched isomers is a key differentiating feature.
- ^{13}C NMR: The number of distinct signals in a ^{13}C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule. This can immediately differentiate between isomers with different symmetries. The chemical shifts of the carbon atoms are also highly informative, with the carboxyl carbon appearing significantly downfield.
- 2D NMR (COSY, HSQC, HMBC): For highly branched isomers where ^1H spectra may be complex and overlapping, 2D NMR techniques are invaluable.
 - COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the tracing of the carbon skeleton.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the full molecular structure.

Trustworthiness (Self-Validation): A proposed structure must be consistent with all NMR data. The number of signals, their chemical shifts, integration values (for ^1H), and all observed correlations in 2D spectra must align with the proposed isomeric structure. Any discrepancy indicates an incorrect assignment.

Experimental Protocol: ^1H NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.
- Data Acquisition: Acquire a ^1H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for adequate resolution. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Spectral Analysis:
 - Integrate all signals to determine the relative number of protons corresponding to each resonance.
 - Determine the chemical shift (δ) of each signal relative to a reference standard (e.g., tetramethylsilane, TMS).
 - Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons.
 - Measure the coupling constants (J) to confirm proton-proton connectivities.



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Sources

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- [2. 2,2,4-Trimethyl-3-hydroxyvaleric acid | C₈H₁₆O₃ | CID 520763 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 3-hydroxy-2,4-dimethylhexanoic acid, Mixture of diastereomers | C₈H₁₆O₃ | CID 14359208 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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